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Abstract
Symphytine is a naturally occurring pyrrolizidine alkaloid (PA) identified in several species of

the Boraginaceae family, most notably comfrey (Symphytum officinale). Historically, it has been

the subject of toxicological interest due to its potent hepatotoxicity, a characteristic shared with

other unsaturated PAs. This document provides a comprehensive technical overview of

Symphytine, consolidating historical research on its discovery, its mechanism of action, and

detailed experimental protocols for its isolation. The primary biological activity of Symphytine
stems from its metabolic activation in the liver to highly reactive pyrrolic intermediates, which

act as potent alkylating agents, forming adducts with DNA and proteins. This genotoxic

mechanism is responsible for its observed cytotoxicity and carcinogenicity. While early

research noted its cytotoxic effects against tumor cells, specific quantitative data, such as IC50

values, are not prevalent in modern literature. This guide aims to serve as a foundational

resource for researchers investigating pyrrolizidine alkaloids, natural product toxicity, and

mechanisms of genotoxicity.

Discovery and Historical Context
Symphytine was first isolated from the roots of common comfrey (Symphytum officinale L.)

and structurally elucidated in 1968 by Japanese researchers Tsutomu Furuya and Keisuke

Araki.[1][2][3] Their work was part of broader investigations into the chemical constituents of

medicinal plants. Symphytine was identified as a diester of the necine base retronecine.[4][5]
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Subsequent research confirmed its presence in other Symphytum species, including Russian

comfrey (Symphytum × uplandicum), and other plants of the Boraginaceae family.

Much of the historical research has focused on the toxicological properties of Symphytine, as

consumption of comfrey-containing herbal preparations was linked to cases of hepatic veno-

occlusive disease in humans. This led to regulatory action in several countries restricting the

sale of comfrey products intended for internal use. Research has established that Symphytine
is a potent hepatotoxin and carcinogen in animal models, which is attributed to its classification

as an unsaturated pyrrolizidine alkaloid.

Quantitative Data
Quantitative data for Symphytine primarily relates to its concentration in plant materials and its

acute toxicity in animal models. Specific in vitro cytotoxicity data (e.g., IC50 values) is not

widely reported in the available scientific literature.

Table 1: Concentration of Symphytine in Plant Sources
Plant Species Plant Part

Concentration
Range

Reference(s)

Symphytum officinale

(Comfrey)
Dried Roots

0.2% - 0.4% (of total

PAs)

Symphytum officinale

(Comfrey)
Dried Leaves

0.003% - 0.2% (of

total PAs)

Symphytum officinale

(Comfrey)
General 1.7 - 2.5 g/kg

Table 2: Acute Toxicity Data
Compound Test Animal

Route of
Administration

LD50 Reference(s)

Symphytine Rat
Intraperitoneal

(i.p.)
~300 mg/kg
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Mechanism of Action: Metabolic Activation and
Genotoxicity
Symphytine in its native form is chemically stable and not inherently toxic. Its bioactivity is

entirely dependent on metabolic activation by cytochrome P450 (CYP) enzymes, primarily

CYP3A and CYP2B isoforms, within the liver.

The activation process involves two key steps:

Dehydrogenation: The retronecine core of the Symphytine molecule is oxidized, creating a

double bond and forming a highly reactive dehydropyrrolizidine alkaloid, also known as a

DHP-ester or pyrrolic ester.

Alkylation: These pyrrolic intermediates are potent electrophiles and alkylating agents. They

readily react with nucleophilic centers on cellular macromolecules.

The primary targets for alkylation are DNA and cellular proteins. The formation of DHP-DNA

adducts is the basis for Symphytine's genotoxicity, leading to mutations and the initiation of

carcinogenesis. The binding to cellular proteins disrupts normal function and contributes to

cytotoxicity and organ damage, particularly in the liver where the concentration of activating

CYP enzymes is highest.
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Caption: Metabolic activation and genotoxic mechanism of Symphytine.

Experimental Protocols
Protocol for Isolation of Symphytine from Symphytum
officinale Roots
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This protocol is adapted from the methodology described by Kim et al. (2001) for the isolation

of pyrrolizidine alkaloids from comfrey roots, which successfully separated Symphytine from

its stereoisomer, symlandine.

1. Extraction: a. Obtain air-dried, ground roots of S. officinale (e.g., 4 kg). b. Extract the ground

root material exhaustively with methanol (MeOH) at an elevated temperature (e.g., three times

with boiling MeOH). c. Combine the MeOH extracts and concentrate under vacuum to yield a

crude extract.

2. Acid-Base Partitioning and N-Oxide Reduction: a. Acidify the crude MeOH extract to

approximately 2.0 N using concentrated H₂SO₄. b. Add an excess of Zinc (Zn) dust (e.g., 20 g)

to the acidic solution and stir to reduce the naturally occurring PA N-oxides to their tertiary base

form. c. Remove the Zn dust by filtration. d. Wash the acidic filtrate with chloroform (CHCl₃) to

remove non-alkaloidal lipids and pigments. Discard the CHCl₃ layer. e. Basify the remaining

aqueous layer to pH 11 using ammonium hydroxide (NH₄OH). f. Partition the basified aqueous

solution with CHCl₃ multiple times. The free base alkaloids will move into the organic layer. g.

Combine the CHCl₃ layers and concentrate under vacuum to yield the crude alkaloid fraction

(yields approx. 4.6 g from 4 kg starting material).

3. Purification by Countercurrent Chromatography (CCC): a. Instrument: High-speed

countercurrent chromatograph. b. Solvent System: Prepare a two-phase solvent system of

chloroform-methanol-water (5:4:3, v/v/v). c. Procedure: i. Fill the CCC coil with the upper

aqueous phase to serve as the stationary phase. ii. Dissolve the crude alkaloid fraction (e.g.,

300 mg) in a small volume of the solvent system. iii. Inject the sample into the CCC instrument.

iv. Elute with the lower organic (chloroform) phase at a defined flow rate (e.g., 2 mL/min) while

rotating the coil at high speed (e.g., 800 rpm). v. Collect fractions and monitor by Thin Layer

Chromatography (TLC) using Dragendorff's reagent for alkaloid visualization. vi. Combine

fractions containing pure Symphytine based on TLC and HPLC analysis.

4. Structure Confirmation: a. Confirm the structure and purity of the isolated Symphytine using

spectroscopic techniques, including ¹H NMR, ¹³C NMR, 2D NMR (e.g., HMBC, HSQC), and

mass spectrometry (MS).
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Caption: Workflow for the isolation of Symphytine from comfrey roots.
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Conclusion and Future Directions
Symphytine stands as a classic example of a plant-derived pro-toxin, whose biological activity

is entirely dependent on host metabolism. The historical research has firmly established its

mechanism of genotoxicity via the formation of reactive pyrrolic alkylating agents. While this

mechanism explains its cytotoxicity and carcinogenicity, it also limits its potential as a

therapeutic agent due to a lack of specificity and a high potential for systemic toxicity.

For drug development professionals, Symphytine serves as an important case study in the

toxicological evaluation of natural products. The core research challenges and opportunities lie

not in its direct therapeutic application, but in understanding:

Enzyme-Specific Activation: Further characterization of the specific human CYP450 isoforms

responsible for its activation could help predict individual susceptibility to comfrey-related

toxicity.

Structure-Toxicity Relationships: Comparing the toxicity of Symphytine with its stereoisomer,

symlandine, and other related PAs can provide valuable data for creating predictive

toxicology models for this class of compounds.

Detoxification Pathways: Research into metabolic pathways that deactivate and excrete

Symphytine and its metabolites could inform strategies to mitigate accidental poisoning.

While the direct study of Symphytine's effect on modern cell signaling pathways (e.g., MAPK,

PI3K/Akt) is absent from the literature, its role as a DNA-damaging agent suggests it would

trigger cellular DNA damage response (DDR) pathways. Future research could explore this

interaction, though the inherent toxicity of the compound would likely preclude any therapeutic

development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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